molecular formula C23H19ClN6O3S B2842217 N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-97-9

N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2842217
CAS RN: 1207059-97-9
M. Wt: 494.95
InChI Key: YIXWBTBKDRNDHZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring system .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring system, in particular, is a fused ring system that could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and melting point .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structural features of this compound make it an interesting candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. By modifying different functional groups, scientists can fine-tune its biological activity. For instance, the thioacetamide moiety could serve as a reactive group for targeted drug delivery, while the aromatic substituents may influence binding interactions with specific protein targets .

Anticancer Agents

In vitro studies have revealed that certain pyrazole-fused compounds, including derivatives of N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, exhibit cytotoxic activity against cancer cell lines. These compounds could potentially be developed into anticancer agents. Further investigations are needed to understand their mechanisms of action and optimize their efficacy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-bromoacetyl chloride", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with 2-bromoacetyl chloride in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide.", "Step 2: N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide is then reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product, N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS RN

1207059-97-9

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C23H19ClN6O3S

Molecular Weight

494.95

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O3S/c1-32-16-6-3-14(4-7-16)18-12-19-22-26-27-23(29(22)9-10-30(19)28-18)34-13-21(31)25-15-5-8-20(33-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

YIXWBTBKDRNDHZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2

solubility

not available

Origin of Product

United States

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